molecular formula C16H12FNO B2952294 3-(4-Fluorobenzoyl)-2-methylindolizine CAS No. 301860-36-6

3-(4-Fluorobenzoyl)-2-methylindolizine

Cat. No.: B2952294
CAS No.: 301860-36-6
M. Wt: 253.276
InChI Key: WCJJNJLHVWJQDO-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-2-methylindolizine is a chemical compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused ring system composed of a pyrrole ring and a pyridine ring. The presence of a 4-fluorobenzoyl group and a methyl group in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-(4-Fluorobenzoyl)-2-methylindolizine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with 2-methylindolizine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

3-(4-Fluorobenzoyl)-2-methylindolizine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)-2-methylindolizine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

3-(4-Fluorobenzoyl)-2-methylindolizine can be compared with other similar compounds, such as:

    3-(4-Chlorobenzoyl)-2-methylindolizine: Similar in structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

    3-(4-Methylbenzoyl)-2-methylindolizine:

    3-(4-Nitrobenzoyl)-2-methylindolizine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research and applications.

Properties

IUPAC Name

(4-fluorophenyl)-(2-methylindolizin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c1-11-10-14-4-2-3-9-18(14)15(11)16(19)12-5-7-13(17)8-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJJNJLHVWJQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326841
Record name (4-fluorophenyl)-(2-methylindolizin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301860-36-6
Record name (4-fluorophenyl)-(2-methylindolizin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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